molecular formula C17H15NO3 B3062916 2-morpholino-4H-benzo[g]chromen-4-one CAS No. 503467-97-8

2-morpholino-4H-benzo[g]chromen-4-one

Cat. No.: B3062916
CAS No.: 503467-97-8
M. Wt: 281.30 g/mol
InChI Key: FKURMCWOGPDJSJ-UHFFFAOYSA-N
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Description

2-Morpholino-4H-benzo[g]chromen-4-one is a morpholino-substituted chromenone compound of significant interest in biochemical and cancer research. It is recognized as a potent and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), with a reported IC50 value of 0.4 µM . DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks via the non-homologous end-joining (NHEJ) pathway. By inhibiting DNA-PK, this compound can disrupt DNA repair processes in cancer cells, thereby potentiating the cytotoxic effects of DNA-damaging agents like radiation and chemotherapy . This mechanism makes it a valuable tool molecule for investigating DNA damage response pathways and for exploring strategies to sensitize tumors to conventional cancer treatments . The compound belongs to the 4H-chromene (4H-ch) class of heterocyclic compounds, a scaffold known for its simple structure and versatile biological profile, which includes notable anticancer activities . Chemical Identifiers • CAS Registry Number: 117644-85-6 • Molecular Formula: C17H15NO3 • Synonyms: CHEMBL175883 This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503467-97-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-morpholin-4-ylbenzo[g]chromen-4-one

InChI

InChI=1S/C17H15NO3/c19-15-11-17(18-5-7-20-8-6-18)21-16-10-13-4-2-1-3-12(13)9-14(15)16/h1-4,9-11H,5-8H2

InChI Key

FKURMCWOGPDJSJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Morpholino 4h Benzo G Chromen 4 One and Analogous Structures

Established Synthetic Routes to the Chromenone and Benzo[g]chromen-4-one Core

The construction of the fundamental chromenone ring is a well-explored area of organic synthesis. Several classical and contemporary methods have been developed to afford this privileged heterocyclic motif, which serves as the foundational structure for more complex derivatives like benzo[g]chromen-4-ones.

Cyclodehydration and Intramolecular Condensation Reactions

One of the most direct approaches to the chromenone core involves the acid-catalyzed cyclization and dehydration of precursor molecules. ijrpc.com This strategy typically begins with a 1,3-dicarbonyl compound, often generated in situ, which undergoes an intramolecular condensation to form the pyranone ring fused to the benzene (B151609) ring. Various acids, including polyphosphoric acid, acetic acid, and p-toluenesulfonic acid, can be employed as catalysts to facilitate this ring closure. ijrpc.com The reaction proceeds by protonation of a carbonyl group, followed by nucleophilic attack from the phenolic hydroxyl group and subsequent dehydration to yield the final chromenone structure.

Intramolecular aldol (B89426) condensation reactions represent another key strategy. This process is a cornerstone of the Robinson annulation, a powerful method for forming six-membered rings. wikipedia.org In the context of chromenone synthesis, a suitably designed precursor undergoes a base- or acid-catalyzed intramolecular reaction where an enol or enolate attacks a carbonyl group, leading to the formation of the heterocyclic ring after dehydration. A notable example is the aza-Robinson annulation, which adapts this logic for the synthesis of fused bicyclic amides by employing a conjugate addition followed by a triflic acid-mediated intramolecular aldol condensation. nih.govacs.org

Baker-Venkataraman Rearrangement and Claisen Condensation Strategies

The Baker-Venkataraman rearrangement is a classic and widely used method for the synthesis of chromones and flavones. wikipedia.orgjk-sci.comresearchgate.net The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone (an ortho-acyloxyaryl ketone) to form a 1,3-diketone intermediate. wikipedia.orgjk-sci.comalfa-chemistry.com The mechanism begins with the formation of an enolate by deprotonation of the α-carbon of the ketone. wikipedia.org This enolate then performs an intramolecular attack on the ester carbonyl, leading to a cyclic alkoxide that subsequently opens to yield the more stable phenolate (B1203915) of the 1,3-diketone. wikipedia.org This diketone is then subjected to acid-catalyzed cyclodehydration to furnish the chromone (B188151) ring. wikipedia.orgresearchgate.net

Closely related is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction that produces β-keto esters or 1,3-diketones. fiveable.megoogle.comnih.gov In the synthesis of chromones, a mixed Claisen condensation between an appropriate ketone and an ester can be employed to generate the crucial 1,3-dicarbonyl precursor. nih.govlibretexts.org For instance, the condensation of an acetophenone (B1666503) with an ester under basic conditions yields a 1,3-diketone that can be cyclized to the chromone. nih.govnih.gov The efficiency of this method can be improved by preforming the enolate of the ketone before adding the ester. nih.gov

Table 1: Comparison of Baker-Venkataraman Rearrangement and Claisen Condensation
FeatureBaker-Venkataraman RearrangementClaisen Condensation
Starting Material 2-Acetoxyacetophenone (or related o-acyloxyaryl ketone) wikipedia.orgA ketone and an ester nih.gov
Key Intermediate 1,3-Diketone wikipedia.org1,3-Diketone or β-Keto ester fiveable.me
Reaction Type Intramolecular acyl transfer/rearrangement alfa-chemistry.comIntermolecular condensation fiveable.me
Typical Catalyst Base (e.g., KOH, NaH) jk-sci.comStrong Base (e.g., NaH, Sodium Ethoxide) nih.gov
Final Step Acid-catalyzed cyclodehydration wikipedia.orgAcid-catalyzed cyclodehydration nih.gov

Transition Metal-Catalyzed Cyclization and Annulation Protocols

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and selective construction of heterocyclic systems. Palladium (Pd) and Rhodium (Rh) are particularly prominent in the synthesis of chromones.

Palladium-catalyzed reactions, such as carbonylative cyclizations, offer a powerful route. daneshyari.com In these processes, substrates like 2-iodophenols can react with terminal alkynes and carbon monoxide (CO) in the presence of a palladium catalyst to form the chromone skeleton. daneshyari.comorganic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of base, allowing for the divergent synthesis of different flavonoid isomers. daneshyari.com Heterogeneous palladium catalysts have also been developed, which can be recovered and reused multiple times, adding a green chemistry aspect to the synthesis. organic-chemistry.orgresearchgate.net Furthermore, palladium-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones provides an atom-economical pathway to flavones and flavanones. bohrium.comrsc.org

Rhodium-catalyzed C-H activation and annulation is another state-of-the-art strategy. rsc.orgresearchgate.netresearchgate.net This method allows for the direct functionalization of otherwise inert C-H bonds. For example, salicylaldehydes can undergo Rh(III)-catalyzed C-H activation and subsequent annulation with partners like sulfoxonium ylides or olefins to build the chromone ring with high regioselectivity. rsc.orgrsc.org This approach is valued for its atom economy and ability to tolerate a wide range of functional groups. rsc.orgnih.gov

Strategies for Regioselective Introduction of the Benzo[g] Annulation

Building the larger, more complex benzo[g]chromen-4-one system requires specific strategies to ensure the correct fusion of the additional benzene ring onto the chromenone core. These methods often involve multicomponent reactions or targeted annulation techniques that construct the polycyclic framework in a controlled manner.

Multicomponent Reaction Approaches to Benzo[g]chromenones

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. lqdtu.edu.vnvjs.ac.vn This approach is particularly effective for synthesizing complex structures like 2-amino-4H-benzo[g]chromenes and related diones. nih.govmdpi.comrsc.org

A common strategy involves the one-pot condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (or 1-naphthol), an aromatic aldehyde, and a third component containing an active methylene (B1212753) group, such as malononitrile (B47326) or an arylenaminone. lqdtu.edu.vnvjs.ac.vnresearchgate.netrsc.org These reactions can be promoted by various catalysts, including bases like piperidine, organocatalysts, or even enzymes like lipase, often under environmentally friendly conditions such as microwave irradiation or solvent-free grinding. lqdtu.edu.vnrsc.orgfigshare.com The reaction cascade typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to rapidly assemble the benzo[g]chromene skeleton with high yields and regioselectivity. lqdtu.edu.vnvjs.ac.vn

Table 2: Examples of Multicomponent Reactions for Benzo[g]chromenone Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
2-Hydroxy-1,4-naphthoquinoneAromatic AldehydeArylenaminoneAcetic Acid, Microwave lqdtu.edu.vn3-Benzoyl-4H-benzo[g]chromene-5,10-dione lqdtu.edu.vn
2-Hydroxy-1,4-naphthoquinoneAromatic AldehydeMalononitrileDABCO, Microwave vjs.ac.vn2-Amino-4H-benzo[g]chromene-5,10-dione-3-carbonitrile vjs.ac.vn
1-NaphtholAromatic AldehydeMalononitrileLipase rsc.org2-Amino-4H-benzo[g]chromene rsc.org
1-NaphtholAromatic AldehydeBenzenesulfonyl acetonitrilePiperidine, Microwave figshare.com2-Amino-4-aryl-4H-benzo[h]chromene figshare.com

Targeted Annulation Techniques for Benzo[g]Fused Systems

Annulation refers to a reaction that forms a new ring onto an existing molecular framework. For benzo[g]fused systems, these techniques provide a more controlled, stepwise alternative to MCRs for constructing the polycyclic aromatic structure.

Transition-metal catalysis is a powerful tool for targeted annulation. nih.govacs.orgrsc.org Palladium-catalyzed annulation of arynes, for example, can be used to synthesize polycyclic aromatic hydrocarbons. nih.gov In this context, a suitably substituted chromenone could potentially react with an aryne precursor to build the fused benzo ring. Similarly, Diels-Alder reactions, a type of [4+2] cycloaddition, offer a classic and powerful method for forming six-membered rings and could be envisioned for constructing the benzo[g]chromenone skeleton from appropriate diene and dienophile precursors. rsc.orgyoutube.comyoutube.com

More recent developments include photoredox-catalyzed annulations, which use light to initiate radical-based cyclizations for the planarization of oligoarylenyl precursors into polycyclic aromatic hydrocarbons. nih.govacs.org Another emerging strategy is the aza-Robinson annulation, which creates fused N-heterocyclic systems through a sequence of conjugate addition and intramolecular aldol condensation, demonstrating a powerful logic for ring fusion that could be adapted to carbocyclic systems. nih.govacs.orgresearchgate.netnih.gov These advanced methods provide precise control over the construction of complex fused-ring systems like benzo[g]chromen-4-one.

Methods for Direct and Indirect Incorporation of the 2-Morpholino Substituent

The introduction of the morpholine (B109124) group onto the chromenone scaffold can be achieved through two primary strategies: direct functionalization of a pre-formed chromenone ring at the C2 position or by constructing the heterocyclic ring from precursors that already contain the morpholine moiety.

Direct functionalization of the C2 position of a chromenone ring is a common and convergent approach. This position is susceptible to nucleophilic attack, particularly when a suitable leaving group is present.

One of the most established methods involves the nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a 2-halo-substituted chromenone, such as 2-chloro- or 2-bromo-4H-benzo[g]chromen-4-one. The electron-withdrawing effect of the adjacent carbonyl group at C4 activates the C2 position for substitution. Morpholine, acting as a nitrogen nucleophile, attacks the C2 carbon, displacing the halide to form the desired 2-morpholino product. This reaction is often facilitated by a base to neutralize the generated hydrohalic acid and may require elevated temperatures.

More advanced strategies focus on the direct C-H amination of the chromenone core, which avoids the need for pre-functionalization with a halogen. While direct C-H amination methods for heteroarenes are an emerging field, they offer a more atom-economical route. nih.govresearchgate.net For chromenones, such transformations can be challenging but may be achieved using transition-metal catalysis or specialized activating reagents that facilitate the formation of the C-N bond directly. nih.gov

Table 1: Comparison of Direct C2-Amination Strategies

Method Precursor Reagent General Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 2-Halo-chromenone Morpholine Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat Reliable, well-established, good yields Requires pre-functionalization of the C2 position

| Direct C-H Amination | Chromenone | Nitrogen source (e.g., diaziridinone) + Catalyst (e.g., Cu(I)) | Mild to moderate conditions | High atom economy, avoids halogenated intermediates | Substrate scope and regioselectivity can be challenging |

An alternative to direct substitution is the sequential or convergent synthesis, where the chromenone ring is constructed from acyclic precursors, one of which already bears the morpholine substituent. This approach allows for greater control over the final structure and can be advantageous for building complex analogues. e3s-conferences.org

A common strategy begins with the synthesis of a morpholine-containing enaminone. For instance, a β-ketoester can be reacted with a morpholine-derived reagent to form a stable enaminone intermediate. This precursor, which contains the C2-substituent and part of the eventual chromenone backbone, is then cyclized with a suitable phenol (B47542) derivative, such as a 2-hydroxynaphthalene derivative for the benzo[g] series. The cyclization is typically an intramolecular condensation reaction, often promoted by acid or thermal conditions, which forms the pyranone ring and yields the final 2-morpholino-4H-benzo[g]chromen-4-one product.

This method is particularly valuable for synthesizing analogues with substitution on the benzo portion of the chromenone, as the appropriately substituted phenol can be chosen at the final cyclization step. nih.gov The synthesis of various morpholine derivatives as building blocks for such sequential constructions is a well-developed field. organic-chemistry.orgnih.govnih.govresearchgate.net

Sustainable and Catalyst-Free Synthetic Innovations

Recent advancements in organic synthesis have emphasized the development of environmentally benign methodologies. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. nih.govresearchgate.net

The synthesis of chromene and chromenone derivatives has been successfully adapted to sustainable reaction conditions. Performing reactions in aqueous media or under solvent-free conditions represents a significant step toward greener chemical processes. mdpi.com

Solvent-free, or neat, reactions involve mixing the reactants without a solvent, often with gentle heating or mechanical grinding (mechanochemistry). rsc.orgnih.gov These methods can lead to higher reaction rates, easier product isolation, and a dramatic reduction in solvent waste. For example, three-component reactions to form chromene derivatives have been efficiently carried out under solvent-free conditions, sometimes promoted by a solid-supported catalyst or simply by heat. nih.govresearchgate.net

Similarly, water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Micellar catalysis, where surfactants are used to create hydrophobic pockets in water, can facilitate the reaction of non-polar organic substrates. nih.gov One-pot, multi-component syntheses of complex chromenone-based heterocycles have been reported in aqueous sodium dodecyl sulfate (B86663) (SDS) solutions, highlighting the potential of water as a viable medium for these transformations. nih.govresearchgate.net

Table 2: Examples of Green Synthesis Conditions for Chromene Derivatives

Method Catalyst/Promoter Conditions Typical Yields Reference
Solvent-Free Sulfuric Acid Neat, Heat Good rsc.org
Solvent-Free DABCO Neat, 100°C Excellent nih.gov

| Aqueous Micellar Medium | SDS (0.5 M) | Water, Reflux | High | nih.gov |

Catalysis offers a powerful tool for developing efficient and selective synthetic methods. Photocatalysis and organocatalysis have emerged as cutting-edge fields that provide sustainable alternatives to traditional metal-catalyzed reactions.

Photocatalytic synthesis utilizes visible light as an abundant and clean energy source to drive chemical reactions. researchgate.net Organic dyes, such as Eosin Y, or semiconductor nanoparticles can act as photocatalysts, absorbing light to initiate single-electron transfer processes that can facilitate the construction of complex molecular scaffolds. nih.govnih.gov Multi-component reactions for the synthesis of various chromene derivatives have been developed using visible-light photoredox catalysis, often proceeding under mild, open-air, and even solventless conditions. researchgate.netscispace.com

Organocatalysis employs small, chiral organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic or expensive heavy metals. researchgate.net This approach has been extensively used for the enantioselective synthesis of chromene and chromanone derivatives. bohrium.com Chiral amines, thioureas, and squaramides are common organocatalysts that activate substrates through the formation of iminium ions, enolates, or through hydrogen bonding. These catalysts have enabled the asymmetric synthesis of 2-amino-4H-chromenes and related structures with high yields and excellent enantioselectivities. rsc.orgnih.gov

Sophisticated Spectroscopic and Crystallographic Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of 2-morpholino-4H-benzo[g]chromen-4-one. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the assignment of every proton and carbon atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, the protons on the morpholine (B109124) ring are expected to appear in a distinct region of the spectrum compared to the aromatic protons of the benzo[g]chromen-4-one core. The coupling patterns (multiplicity) observed for each signal reveal the number of adjacent protons, thus establishing the connectivity between different parts of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm these assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shift of these signals helps to identify the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For this compound, the carbonyl carbon of the chromenone ring would be expected to resonate at a significantly downfield chemical shift.

Table 1: Representative ¹H NMR Spectral Data for Chromen-4-one Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.50 - 7.80m-
H-67.20 - 7.40m-
H-77.20 - 7.40m-
H-87.50 - 7.80m-
H-35.50 - 6.00s-
Morpholine-H3.70 - 3.90t4.5 - 5.0
Morpholine-H3.40 - 3.60t4.5 - 5.0

Note: This table presents typical chemical shift ranges for protons in similar chromen-4-one structures and is for illustrative purposes. Actual values for this compound would require experimental determination.

Table 2: Representative ¹³C NMR Spectral Data for Chromen-4-one Derivatives

CarbonChemical Shift (δ, ppm)
C-4 (C=O)175 - 185
C-2160 - 170
C-8a150 - 160
C-4a120 - 135
Aromatic C115 - 140
C-390 - 100
Morpholine C65 - 70
Morpholine C45 - 55

Note: This table presents typical chemical shift ranges for carbons in similar chromen-4-one structures and is for illustrative purposes. Actual values for this compound would require experimental determination.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Intramolecular Interactions

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

A key feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chromen-4-one ring system, typically observed in the region of 1650-1600 cm⁻¹. The exact position of this band can be influenced by conjugation and other electronic effects within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1650 - 1600
Aromatic C=CStretch1600 - 1450
C-O-C (Ether)Stretch1250 - 1050
C-N (Amine)Stretch1250 - 1020
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850

Note: The values in this table are approximate and can vary based on the specific molecular environment and experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation within Reaction Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. In a typical mass spectrometry experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is crucial for confirming that the desired product has been synthesized.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the different parts of the molecule and to confirm the presence of the morpholine and benzo[g]chromen-4-one moieties. This information is particularly useful for distinguishing between potential isomers that may have the same molecular weight.

Table 4: Expected Mass Spectrometric Data for this compound

IonDescriptionExpected m/z
[M]+•Molecular IonCalculated for C₁₇H₁₅NO₃
[M-C₄H₈NO]+Loss of morpholine radicalCalculated for C₁₃H₇O₂
[C₄H₈NO]+Morpholine fragment86.06

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

X-ray Diffraction Crystallography for Solid-State Structural Determination and Packing Motifs

While spectroscopic techniques provide valuable information about the connectivity and functional groups of a molecule, X-ray diffraction crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would definitively confirm the connectivity of the atoms and reveal the conformation of the morpholine ring and its orientation relative to the planar benzo[g]chromen-4-one core.

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. Understanding these packing motifs is crucial for comprehending the solid-state properties of the compound.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.2
Volume (ų)1290
Z4

Note: This data is hypothetical and serves as an example of what a crystallographic analysis might reveal. Actual data can only be obtained through experimental X-ray diffraction studies.

Computational Chemistry and Theoretical Investigations of 2 Morpholino 4h Benzo G Chromen 4 One

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

No specific studies utilizing Density Functional Theory to analyze 2-morpholino-4H-benzo[g]chromen-4-one were identified. Research on related 4H-benzo[h]chromene derivatives indicates that DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to investigate the electronic and structural properties of this class of compounds. ekb.eg These studies typically calculate optimized geometries, electronic properties, and spectroscopic parameters. ekb.egresearchgate.net

Analysis of Electronic Structure, Including HOMO-LUMO Energy Gaps

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the reviewed literature. For analogous compounds, the HOMO-LUMO energy gap is a critical parameter used to assess chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap generally implies higher reactivity. nih.gov Calculations on different chromene derivatives have shown how substitutions on the main scaffold can influence these frontier molecular orbitals. researchgate.net

Conformational Landscape Analysis and Energetic Stability

Detailed conformational analysis and energetic stability studies specific to this compound have not been reported. Theoretical calculations for similar heterocyclic systems often involve optimizing molecular structures to find the most stable conformers. researchgate.net For related benzo[h]chromene structures, it has been noted that the fused ring system is nearly planar, while terminal substituent groups can be out of plane. ekb.eg

Theoretical Prediction of Photophysical Properties

There is no available research on the theoretical prediction of photophysical properties for this compound. Time-dependent density functional theory (TD-DFT) is the standard method for computing theoretical absorption spectra and other photophysical characteristics of organic molecules, as demonstrated in studies of related benzochromenes. ekb.egresearchgate.net These investigations help in understanding the electronic transitions and the effect of solvents on absorption wavelengths. ekb.eg

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While molecular docking and dynamics simulations are frequently used to study chromene derivatives as potential therapeutic agents, no such studies were found specifically for this compound.

Prediction of Binding Modes and Interaction Patterns with Macromolecular Targets

Information regarding the predicted binding modes and interaction patterns of this compound with any macromolecular target is currently unavailable. Docking studies on other chromen-4-one derivatives have been used to explore their interactions with various biological targets, such as the androgen receptor and sigma receptors, identifying key interactions like hydrogen bonds and van der Waals forces that contribute to binding. nih.govnih.gov For instance, derivatives of 4-Amino-2H-benzo[h]chromen-2-one were shown to bind to the ligand-binding pocket of the androgen receptor primarily through Van der Waals' force interactions. nih.gov

Computational Estimation of Theoretical Binding Affinities

No computational estimations of theoretical binding affinities for this compound have been published. For related compounds, docking scores and calculated inhibition constants (Ki) are used to estimate binding affinity. jmbfs.orgresearchgate.net For example, various 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have been evaluated for their affinity towards sigma receptors, with some compounds showing Ki values in the nanomolar range. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on the broader class of chromen-4-one derivatives. These studies provide a framework for how predictive models for this specific compound could be developed.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model.

For chromen-4-one scaffolds, various QSAR studies have employed a range of molecular descriptors to correlate with activities such as anticancer, antimicrobial, and enzyme inhibition. For instance, in studies of related chromene derivatives, descriptors representing the molecule's size, shape, lipophilicity, and electronic properties have been shown to be significant.

The development of a predictive model for this compound and its analogs would involve the following general steps:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) would be collected. This set would be divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset.

Feature Selection: Statistical methods would be used to select a subset of descriptors that are most relevant to the biological activity and have low inter-correlation.

Model Building: A mathematical model would be constructed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF).

Model Validation: The predictive power of the model would be rigorously assessed using internal (e.g., cross-validation) and external validation techniques. A statistically robust model should have high correlation coefficients (R²) and low root mean square errors (RMSE).

A study on apoptosis-inducing 4-aryl-4H-chromenes compared the performance of various 2D and 3D descriptors, finding that novel 3D-descriptors using Triplets Of Pharmacophoric Points (TOPP) yielded a highly predictive QSAR model. nih.gov This suggests that for this compound, a combination of 2D and 3D descriptors would likely be necessary to capture the structural nuances responsible for its activity.

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Class Examples Description
Constitutional Molecular Weight, Number of H-bond acceptors/donors Describes the basic composition of the molecule. ucsb.edu
Topological Connectivity indices (e.g., Kier & Hall indices) Describes the atomic connectivity within the molecule.
Geometrical (3D) Molecular surface area, Molecular volume Describes the 3D arrangement of atoms.
Electrostatic Dipole moment, Partial charges on atoms Describes the distribution of charge in the molecule. researchgate.net
Quantum-Chemical HOMO/LUMO energies, Mulliken charges Derived from quantum mechanical calculations, describing electronic properties. ucsb.edu

| Hydrophobicity | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |

Ligand-focused, or ligand-based drug design, is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For identifying potent scaffolds related to this compound, several ligand-focused approaches could be utilized.

One common technique is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active compounds, a common pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. For chromone (B188151) derivatives, pharmacophore models have been successfully developed to identify new inhibitors of enzymes like monoamine oxidases. nih.gov A pharmacophore model for this compound would likely include features such as hydrogen bond acceptors (the morpholine (B109124) oxygen and the carbonyl oxygen), hydrogen bond donors (if any substituents are present), hydrophobic regions (the benzo[g]chromen core), and aromatic rings.

Another powerful ligand-focused method is 3D-QSAR . Unlike 2D-QSAR, which uses descriptors calculated from the 2D structure, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D aligned structures of the molecules. These methods calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives, 3D-QSAR models were developed that highlighted the importance of steric, electrostatic, and hydrophobic properties for their agonist activity. researchgate.net

Table 2: Overview of Ligand-Focused Approaches

Approach Description Application to this compound
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. Could be used to screen for new compounds with the same key interaction features as this compound.
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D steric and electrostatic fields of molecules with their biological activity. Could provide detailed insights into the structure-activity relationships of this compound analogs and guide the design of more potent derivatives. researchgate.net

| Similarity Searching | Identifies molecules with similar structures to a known active compound from a database. | Could be used to find commercially available or synthetically accessible compounds that are structurally similar to this compound. |

By employing these computational strategies, researchers can develop predictive models to guide the synthesis of novel this compound derivatives with enhanced biological activity, even in the absence of a known target structure.

Based on a comprehensive review of scientific literature, there is no specific research data available for the chemical compound “this compound” corresponding to the detailed outline provided. The available studies focus on structurally related but distinct chemical scaffolds, primarily derivatives of 2-morpholino-4H-chromen-4-one and its isomers, such as benzo[h]chromen-4-one.

Therefore, it is not possible to generate a scientifically accurate article on the “Mechanistic Investigations of Biological Interactions of this compound” that adheres to the specified subsections. Attributing findings from different chemical structures to the subject compound would be inaccurate.

For informational purposes, the extensive body of research on the related compound 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) , a potent DNA-PK inhibitor, is highlighted below to illustrate the type of investigations conducted on this class of molecules.

Mechanistic Investigations of a Structurally Related Compound: NU7441

While no data exists for this compound, extensive research has been conducted on the 2-morpholino-4H-chromen-4-one scaffold, particularly the derivative NU7441. This compound has been pivotal in understanding the inhibition of key cellular enzymes.

Elucidation of Enzyme Inhibition Mechanisms

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Modalities: NU7441 is a highly potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). nih.gov It acts as an ATP-competitive inhibitor, binding to the kinase domain of the DNA-PK catalytic subunit (DNA-PKcs). Structural studies have revealed that the chromenone and morpholine groups of NU7441 insert into a deep hydrophobic pocket of the enzyme. nih.gov The morpholine substituent at the 2-position of the chromenone core is considered essential for this high-potency inhibitory activity. researchgate.net The interaction is stereospecific, as studies on atropisomers of NU7441 (molecules that are chiral due to restricted rotation around a single bond) showed that only one of the two enantiomers is biologically active against DNA-PK. bohrium.com

Interactions with Other Kinase Family Members (e.g., PI3K): The selectivity of the 2-morpholino-4H-chromen-4-one scaffold has been explored against other members of the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family. While NU7441 is highly selective for DNA-PK, modifications to its structure have led to the development of dual inhibitors. nih.govnih.gov For instance, the derivative KU-0060648 was found to inhibit both DNA-PK and PI3Ks at low concentrations. nih.gov This demonstrates that the chromenone scaffold can be adapted to target multiple kinases within this family. nih.gov

Table 1: Inhibitory Activity of Selected 2-Morpholino-4H-chromen-4-one Derivatives

Compound Target Enzyme IC₅₀ (nM) Reference
NU7441 DNA-PK 13-14 nih.govresearchgate.net
NU7427 DNA-PK 40 researchgate.net
KU-0060648 DNA-PK 5 nih.gov
KU-0060648 PI3K Low nM range nih.gov

Additional Biological Investigations on Related Scaffolds

While no specific data links the this compound scaffold to aromatase, HIV enzymes, or specific receptor modulation, research on the broader chromen-4-one (flavonoid) class has shown activity in these areas:

Aromatase Activity: Certain isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives, which share the core chromanone structure, have demonstrated potent inhibitory effects against aromatase, a key enzyme in estrogen biosynthesis. nih.gov

GPCRs and Nuclear Receptors: Other derivatives of the 4H-chromen-4-one scaffold have been developed as potent and selective ligands for G protein-coupled receptors (GPCRs) such as GPR55. researchgate.net Furthermore, flavonoid-based compounds are known to interact with the estrogen receptor (ER), a nuclear receptor. nih.gov

These findings suggest the potential of the chromen-4-one scaffold in diverse biological contexts, but direct evidence for this compound itself remains absent from the current scientific literature.

Mechanistic Investigations of Biological Interactions of 2 Morpholino 4h Benzo G Chromen 4 One

Analysis of Cellular Target Engagement

Interference with Tubulin Dynamics and Polymerization Processes

The 4H-chromene scaffold, a core component of 2-morpholino-4H-benzo[g]chromen-4-one, is recognized for its interaction with the microtubule network, a critical element in cell division and structure. nih.gov Various analogues of 4H-chromene have been identified as inhibitors of tubulin polymerization. nih.gov Mechanistically, these compounds are thought to exert their effects by binding to the colchicine (B1669291) site on tubulin. nih.gov This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. nih.gov

The interference with tubulin polymerization by certain 4H-chromene derivatives leads to a cascade of cellular events. nih.gov By obstructing the formation of a functional mitotic spindle, these compounds can halt the cell cycle in the G2/M phase. nih.gov This disruption of the cell cycle is a key mechanism that can ultimately trigger programmed cell death, or apoptosis, in rapidly dividing cells. nih.gov While the general class of 4H-chromenes has been associated with these activities, specific experimental data detailing the direct effects of this compound on tubulin polymerization dynamics, including IC50 values or specific binding affinities, are not extensively documented in publicly available research.

Investigation of Cellular Pathway Perturbations

Regulation of Cell Cycle Progression

The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. The 4H-chromene class of compounds, to which this compound belongs, has been shown to influence this process significantly. Studies on various 4H-benzo[h]chromene derivatives have demonstrated the ability to induce cell cycle arrest in different phases. For instance, certain derivatives have been observed to cause an accumulation of cells in the S and G1 phases in MCF-7 and HepG-2 cancer cell lines, while in HCT-116 cells, an arrest in both the S and G2/M phases was noted. nih.gov

Furthermore, other 4H-chromene analogues have been specifically shown to induce a G2/M phase arrest. nih.gov This arrest is often a direct consequence of the disruption of tubulin polymerization, preventing the cell from successfully completing mitosis. nih.gov The arrest in the G2/M phase provides a window for the cell to either repair DNA damage or undergo apoptosis if the damage is too severe. While these findings for related compounds are indicative, specific flow cytometry data or detailed cell cycle analysis for this compound remains to be fully elucidated in published literature.

Induction of Apoptosis Pathways

Apoptosis is a crucial mechanism for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. The 4H-chromene scaffold has been widely associated with the ability to trigger apoptotic pathways. The general mechanism for many 4H-chromene analogues involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov This can lead to key apoptotic events such as DNA fragmentation. nih.gov

Radiosensitization Mechanisms in Cellular Systems

Radiotherapy is a cornerstone of cancer treatment, and radiosensitizers are compounds that can enhance the efficacy of radiation in killing cancer cells. A significant mechanism of radiosensitization involves the inhibition of DNA repair pathways. A key enzyme in the repair of DNA double-strand breaks, a major form of DNA damage induced by ionizing radiation, is the DNA-dependent protein kinase (DNA-PK).

Analogues of 2-morpholino-4H-chromen-4-one have been identified as potent inhibitors of DNA-PK. researchgate.net For example, the compound (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one, known as NU7441, is a highly potent and specific inhibitor of DNA-PK. researchgate.net By inhibiting DNA-PK, these compounds prevent the repair of radiation-induced DNA damage, leading to an accumulation of lethal lesions and enhancing the cytotoxic effects of radiation. researchgate.net Several 1-substituted (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones have demonstrated significant potentiation of the cytotoxicity of ionizing radiation in vitro, with some compounds showing a dose modification ratio of 10-fold or more. researchgate.net This strong preclinical evidence for DNA-PK inhibition as a radiosensitization mechanism for this class of compounds suggests that this compound may also function as a radiosensitizer through a similar mechanism, although direct experimental verification is needed.

Structure Activity Relationship Sar Studies of 2 Morpholino 4h Benzo G Chromen 4 One Analogs

Positional and Substituent Effects on the Benzo[g]chromen-4-one Core

The tricyclic benzo[g]chromen-4-one core serves as the foundational scaffold, and modifications to its structure significantly impact inhibitor potency and selectivity. This includes substitutions on the fused naphthalene (B1677914) system and the central chromenone ring.

Impact of Modifications on the Naphthalene Moiety

The naphthalene moiety of the benzo[g]chromen-4-one system plays a significant role in the molecule's interaction with its biological targets. While direct SAR studies on the benzo[g]chromen-4-one are limited, extensive research on the analogous 2-morpholino-4H-chromen-4-one core provides critical insights. In this analogous system, the benzene (B151609) ring (positions 5 through 8) corresponds to the naphthalene moiety.

A landmark example is the development of NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one), a highly potent and selective DNA-PK inhibitor. acs.orgmdpi.com In NU7441, a large, planar dibenzothiophene (B1670422) group is attached at the C8 position. This demonstrates that bulky, aromatic substituents on the benzo portion of the scaffold are not only tolerated but can be essential for high-affinity binding. Further studies on NU7441 analogs revealed that introducing water-solubilizing groups at the 1-position of the dibenzothiophene ring could maintain or even enhance potency against DNA-PK while improving physicochemical properties. nih.gov For instance, the analog 39 (2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thio-phen-1-yl)acetamide) exhibited an IC₅₀ of 5.0 ± 1 nM against DNA-PK, a significant improvement over the parent compound. nih.gov

These findings suggest that the naphthalene region of the 2-morpholino-4H-benzo[g]chromen-4-one scaffold is a critical area for modification. The introduction of various substituents can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the target protein. researchgate.netnih.gov Studies on naphthalene as a transmitting moiety in other chemical series have shown that the position of substituents (e.g., alpha vs. beta) significantly alters the electronic effects throughout the ring system, which would in turn affect binding affinity. nih.govnih.gov

Influence of Substituents at C2 and C3 Positions of the Chromenone Ring

The substitution pattern on the central pyranone ring, specifically at the C2 and C3 positions, is a determining factor for the biological activity of chromen-4-ones.

The C2 position is paramount for the activity of this class of inhibitors. The presence of the morpholino group at C2 is a defining feature of many potent PI3K and DNA-PK inhibitors. This will be discussed in greater detail in section 6.2. Comparative studies on other chromone (B188151) scaffolds have shown that the nature of the C2 substituent dictates the compound's biological profile. For example, 2-styrylchromones are known to possess a range of activities, including antitumor and antioxidant effects, highlighting the importance of an extended aromatic system at this position for certain targets. researchgate.net In the context of kinase inhibition, however, the 2-morpholino group has proven to be particularly effective.

The C3 position also represents a key site for modification. While the parent scaffold of interest is unsubstituted at C3, studies on other chromone derivatives reveal the potential impact of C3 substituents. For some molecular targets, substitution at the C3 position is essential for activity, whereas C2 substitution is detrimental. acs.org For instance, a series of N-phenyl-4-oxo-4H-chromene-3-carboxamides were found to be potent and selective monoamine oxidase B (MAO-B) inhibitors, while their C2-carboxamide isomers were inactive. acs.org This underscores that the biological activity conferred by substituents is highly position-dependent. Domino reactions involving 3-substituted chromones further illustrate that the electronic nature of the C3 substituent can direct the course of chemical reactions, indicating its strong influence on the reactivity and electronic distribution of the entire chromone ring system. nih.gov

Significance of the Carbonyl Group at C4 in Biological Activity

The carbonyl group at the C4 position is a cornerstone of the chromen-4-one scaffold and is considered essential for the biological activity of this inhibitor class. acs.orgmdpi.com This group often acts as a hydrogen bond acceptor, anchoring the inhibitor within the active site of the target protein.

The importance of the C4 carbonyl is highlighted by comparing the biological activities of chromen-4-ones with their saturated analogs, chroman-4-ones (which retain the C4 carbonyl but lack the C2-C3 double bond). Although structurally similar, the absence of the double bond in chroman-4-ones can lead to significant changes in biological activity, emphasizing the role of the entire α,β-unsaturated ketone (enone) system. acs.orgresearchgate.net

Stereochemical and Electronic Contributions of the 2-Morpholino Moiety

The morpholine (B109124) ring attached at the C2 position is not merely a substituent but a critical pharmacophore that dictates the potency and selectivity of these compounds as kinase inhibitors.

Essentiality of the 2-Morpholino Group for Specific Target Engagement

The 2-morpholino group is a crucial feature for high-affinity binding to the ATP pocket of PI3K-family kinases. nih.govacs.org X-ray crystallography studies of related inhibitors have consistently shown that the oxygen atom of the morpholine ring forms a key hydrogen bond with the backbone amide of a conserved valine residue (Val851 in PI3Kα) in the hinge region of the kinase. nih.govnih.gov This interaction is considered a canonical feature for the potent activity of this class of inhibitors.

The essentiality of this group is demonstrated by SAR studies where its removal or replacement leads to a dramatic loss of potency. For example, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, substitution of the morpholine group resulted in a significant decrease in PI3Kα inhibitory activity, leading researchers to conclude that the morpholine is a pharmacophore that should be retained. Similarly, in the development of selective PI3Kα mutant inhibitors, the removal of the hinge-binding morpholine motif was a key step in shifting the compound's activity profile away from the wild-type enzyme.

Furthermore, subtle stereochemical changes to the morpholine ring itself can have a profound impact on activity. In the development of dual PI3K/mTOR inhibitors, it was found that introducing a methyl group at the 3-position of the morpholine ring could modulate potency. Specifically, the (S)-enantiomer, (S)-3-methylmorpholine, was well-accommodated when pointing toward the hinge region and led to more potent compounds, whereas the (R)-enantiomer abrogated high-affinity interactions. nih.gov

Table 1: Effect of Morpholine Ring Substitution on PI3Kα and mTOR Inhibition
CompoundMorpholine Substituent (M)PI3Kα Kᵢ (nM)mTOR Kᵢ (nM)
PQR309Unsubstituted31.189.1
16(R)-3-methylmorpholine (x2)1440>10000
17(S)-3-methylmorpholine (x2)14.4137
32Unsubstituted + (S)-3-methylmorpholine7.725.5

Data adapted from related PI3K/mTOR inhibitor studies to illustrate the principle of morpholine SAR. nih.gov

Bioisosteric Replacement Studies of the Morpholine Ring (e.g., Thiomorpholine)

While both morpholine and thiomorpholine (B91149) scaffolds are considered "privileged" and are found in a myriad of biologically active compounds, the switch can have significant effects on activity. The morpholine oxygen's ability to act as a hydrogen bond acceptor is critical for PI3K hinge-region binding. Replacing it with sulfur, which is a much weaker hydrogen bond acceptor, would be expected to disrupt this key interaction.

Development of Pharmacophore Models and Ligand-Based Design Strategies

The discovery and optimization of analogs of this compound have been significantly guided by computational chemistry, particularly through the development of pharmacophore models and the application of ligand-based design strategies. These approaches aim to identify the key structural and chemical features essential for biological activity and to use this information to design novel compounds with enhanced potency and selectivity.

Pharmacophore Model Generation

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the necessary three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. For inhibitors based on the chromen-4-one scaffold, including this compound and its analogs targeting kinases like DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K), several key pharmacophoric features have been identified.

These models are typically generated by aligning a set of active compounds and extracting the common features responsible for their activity. For the chromen-4-one class of inhibitors, pharmacophore hypotheses consistently highlight the importance of:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the morpholine ring and the carbonyl oxygen at the 4-position of the chromenone core are critical hydrogen bond acceptors. These features often interact with key amino acid residues in the hinge region of the kinase ATP-binding pocket.

Hydrophobic/Aromatic Regions: The planar, fused ring system of the benzo[g]chromen-4-one scaffold provides a significant hydrophobic and aromatic character. This allows for favorable van der Waals and π-π stacking interactions within the active site.

For instance, a common pharmacophore model developed for PI3K inhibitors includes features such as three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring (AAAHR). nih.gov Another model proposed for dual PI3K/mTOR inhibitors identified a pattern of two hydrogen bond acceptors, one hydrogen bond donor, a positive feature, and an aromatic ring (AADPR). nih.gov These models align well with the known structure of this compound, where the morpholino and carbonyl oxygens serve as acceptors and the benzochromenone core provides the aromatic and hydrophobic elements.

Ligand-Based Design and Virtual Screening

Once a pharmacophore model is established and validated, it can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel molecules that match the defined features. semanticscholar.orgnih.gov This ligand-based approach is a powerful tool for identifying new chemical scaffolds that may possess the desired biological activity. The typical workflow involves:

Database Screening: The pharmacophore model is used to filter databases (e.g., ZINC, Maybridge) for compounds that spatially align with the key features.

Hit Filtering: The initial hits are further refined based on drug-likeness criteria, such as Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to prioritize compounds with favorable pharmacokinetic properties.

Molecular Docking: The filtered hits are then docked into the target protein's active site to predict their binding orientation and estimate their binding affinity, providing a structure-based rationale for their potential activity.

This strategy has been successfully used to identify novel PI3K inhibitors. nih.gov The insights gained from these models also guide the rational design of new analogs. Structure-activity relationship (SAR) studies have demonstrated how modifications to the this compound scaffold, based on pharmacophoric understanding, affect inhibitory activity.

For example, early SAR studies on DNA-PK inhibitors revealed that the 2-morpholino substituent was essential for activity. nih.gov Subsequent investigations focused on substitutions at other positions of the chromenone core. It was discovered that while substitutions at the 6- and 7-positions were generally detrimental to activity, the 8-position could tolerate bulky aromatic and heteroaromatic groups. This led to the rational design of highly potent inhibitors. nih.gov

The data presented in the table below illustrates the outcome of these ligand-based design strategies, showing how specific substitutions at the 8-position of the 2-morpholino-chromen-4-one core, guided by an understanding of the target's structural requirements, led to compounds with significantly enhanced DNA-PK inhibitory potency.

Compound NameSubstitution at 8-PositionDNA-PK IC₅₀ (nM)Reference
NU7427Dibenzofuranyl40 nih.gov
NU7441Dibenzothiophenyl13 nih.gov
Compound 366',7',8',9'-Tetrahydrodibenzothiophene23 nih.gov

Further development based on the NU7441 scaffold involved introducing water-solubilizing groups to improve physicochemical properties, a strategy also informed by the pharmacophore model which indicated space for such modifications without disrupting key binding interactions. nih.gov

Compound NameModification of NU7441 ScaffoldDNA-PK IC₅₀ (nM)Reference
NU7441Parent Compound42 ± 2 nih.gov
Compound 39Addition of 2-(4-ethylpiperazin-1-yl)acetamido group5.0 ± 1 nih.gov

These examples underscore the utility of pharmacophore models and ligand-based design in the systematic exploration of the chemical space around the this compound scaffold, leading to the successful development of next-generation inhibitors.

Future Directions and Emerging Research Avenues

Design and Synthesis of Multi-Targeted Chemical Probes

The development of chemical probes that can simultaneously modulate multiple targets is a rapidly advancing area in drug discovery, offering the potential to overcome drug resistance and achieve synergistic therapeutic effects. The 2-morpholino-4H-benzo[g]chromen-4-one scaffold is an ideal starting point for the design of such multi-targeted agents.

A notable example is the development of analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), a potent inhibitor of DNA-dependent protein kinase (DNA-PK), that also exhibit inhibitory activity against phosphatidylinositol 3-kinase (PI3K). nih.gov Counter-screening of newly synthesized derivatives of NU7441 revealed that some compounds were potent mixed DNA-PK and PI3K inhibitors. nih.gov This dual activity is significant as both DNA-PK and PI3K are key players in cell survival and proliferation pathways, and their simultaneous inhibition could be a powerful anticancer strategy.

The design principles for these multi-kinase inhibitors often involve exploiting the conserved ATP-binding site of kinases while also targeting unique features of individual kinase active sites to achieve the desired inhibitory profile. researchgate.net For the this compound scaffold, the morpholine (B109124) group at the 2-position has been identified as essential for DNA-PK inhibitory activity. nih.gov Modifications at other positions of the chromen-4-one ring system can be systematically explored to modulate activity against other kinases. For instance, the synthesis of focused libraries with aryl and heteroaryl substituents at the 8-position has led to the discovery of highly potent DNA-PK inhibitors. nih.gov By strategically combining features known to confer affinity for different kinase targets, novel multi-targeted probes can be rationally designed and synthesized.

Compound IDTarget 1IC50 (Target 1)Target 2IC50 (Target 2)
NU7441 Analogue DNA-PK5.0 ± 1 nMPI3KPotent Inhibition

Exploration of Novel Biological Pathways and Uncharted Mechanistic Actions

While the primary targets of many this compound derivatives are kinases involved in DNA repair and cell signaling, there is a growing interest in exploring their effects on other biological pathways and uncovering previously unknown mechanisms of action. The broad biological activities of chromene derivatives, including anticancer, anticonvulsant, and antimicrobial effects, suggest that they may interact with a diverse range of cellular targets. nih.gov

For instance, some 4H-chromene analogues have been reported to induce apoptosis through interaction with tubulin at the colchicine (B1669291) binding site, leading to G2/M cell-cycle arrest. nih.gov Further investigation is needed to determine if this compound derivatives share this mechanism or if they induce apoptosis through alternative pathways. The observation that some chromen-4-one derivatives can regulate the expression of proteins like dyskerin to inhibit telomerase activity opens up another avenue of investigation. nih.gov

Future research should focus on unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify novel targets and pathways affected by this compound. This could reveal unexpected therapeutic opportunities and provide a more comprehensive understanding of the compound's cellular effects.

Strategies for Enhancing Target Selectivity and Biological Potency

Achieving high target selectivity is a critical challenge in the development of kinase inhibitors to minimize off-target effects and associated toxicities. For the this compound scaffold, structure-activity relationship (SAR) studies have provided valuable insights into the structural features that govern potency and selectivity.

As previously mentioned, the morpholine group at the 2-position is a key determinant for DNA-PK inhibition. nih.gov SAR studies on 2-amino-substituted benzo[h]chromen-4-ones have shown that this substituent is essential for activity. nih.gov Furthermore, substitutions at the 8-position of the chromen-4-one ring are generally well-tolerated and can be used to fine-tune potency. For example, the introduction of a dibenzothiophenyl group at the 8-position resulted in a highly potent DNA-PK inhibitor. nih.gov

In contrast, substitutions at the 6- and 7-positions of the chromen-4-one ring have been shown to be disfavored for DNA-PK inhibition. nih.gov This information is crucial for guiding the design of more selective inhibitors. By systematically modifying the substituents on the benzo[g]chromen-4-one core and evaluating their activity against a panel of kinases, it is possible to develop derivatives with enhanced selectivity for a specific target or a desired set of targets.

A study on 4H-chromen-4-one derivatives as Rho kinase (ROCK) inhibitors demonstrated that it is possible to achieve excellent kinase selectivity. nih.gov The most active compound identified in that study showed high selectivity for ROCK I and ROCK II against a panel of 387 other kinases. nih.gov This highlights the potential of the chromen-4-one scaffold to yield highly selective inhibitors through careful chemical modification.

Application of Advanced Chemical Biology Tools for Deeper Mechanistic Understanding

To gain a more profound understanding of the mechanism of action of this compound and its derivatives, the application of advanced chemical biology tools is essential. Techniques such as chemical proteomics and the use of "click chemistry" probes can provide detailed information about the direct binding targets and downstream signaling effects of these compounds.

Chemical Proteomics: This approach utilizes chemical probes to identify the protein targets of a small molecule in a complex biological sample. By profiling the target landscape of kinase inhibitors, chemical proteomics can reveal both on-target and off-target interactions, providing a comprehensive view of the compound's selectivity. nih.govcam.ac.uk For this compound derivatives, this technique could be used to confirm their engagement with DNA-PK and PI3K in a cellular context and to identify other potential binding partners.

Click Chemistry Probes: Click chemistry offers a powerful and versatile method for the synthesis of chemical probes. By incorporating a clickable handle, such as an alkyne or an azide, into the structure of this compound, it is possible to create probes for various applications, including fluorescence imaging and affinity-based protein profiling. mdpi.com These probes can be used to visualize the subcellular localization of the compound and to isolate its interacting proteins for identification by mass spectrometry. The development of two-color emissive probes for click reactions further enhances the ability to monitor these interactions in real-time. rsc.org

Advanced Imaging Techniques: The design of fluorescent kinase inhibitors allows for the direct visualization of their distribution and target engagement in living cells. mdpi.com By conjugating a fluorophore to the this compound scaffold, it would be possible to track its intracellular localization and to study its interaction with target kinases using techniques such as Förster resonance energy transfer (FRET).

The integration of these advanced chemical biology tools will be instrumental in elucidating the complex biology of this compound and in guiding the development of the next generation of more effective and selective therapeutics based on this promising scaffold.

Q & A

Q. What synthetic methodologies are optimal for introducing the morpholino substituent into the chromenone scaffold?

The morpholino group is typically introduced via nucleophilic substitution or condensation reactions. For example, 4-morpholinoacetophenone derivatives can be synthesized by reacting 3-formylchromones with morpholine under basic conditions (e.g., K₂CO₃ in DMF) . Key considerations include:

  • Reagent selection : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates.
  • Temperature control : Reactions often proceed at reflux (80–120°C) for 6–24 hours.
  • Purification : Column chromatography with ethyl acetate/hexane gradients is recommended for isolating morpholino-substituted products .

Q. How can the structural integrity of 2-morpholino-4H-benzo[g]chromen-4-one be confirmed post-synthesis?

Multi-technique validation is critical:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., morpholino protons at δ 3.1–3.9 ppm and chromenone carbonyl at δ 178–180 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm the S-configuration of substituents, as demonstrated in chromanone derivatives .
  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1715 cm1^{-1} and morpholino C-O-C stretches at 1096 cm1^{-1} .

Q. What analytical methods ensure purity and stability of chromenone derivatives during storage?

  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) and mass spectrometry for purity ≥95% .
  • Stability testing : Store compounds in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the morpholino group .

Advanced Research Questions

Q. How do substituents on the chromenone core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Morpholino group : Enhances solubility and modulates kinase inhibition (e.g., PI3K/Akt pathways) by forming hydrogen bonds with active sites .
  • Halogen substituents : Bromine or chlorine at the 3-position increases antimicrobial potency by improving membrane permeability .
  • Phenyl rings : Electron-withdrawing groups (e.g., trifluoroacetyl) enhance electrophilicity, aiding covalent interactions with cysteine residues .

Q. How can conflicting data on reaction pathways (e.g., solvent-dependent products) be resolved?

Case study: In the synthesis of pyrrolone derivatives from chromenones, solvent polarity dictates product formation.

  • Non-polar solvents (benzene) : Favor [(phenylpyridazin-4-yl)methyl]chromenone via π-π stacking stabilization .
  • Polar solvents (ethanol) : Promote tautomerization to quinolinone derivatives through solvation effects .
    Methodological resolution : Conduct kinetic studies (time-resolved NMR) and DFT calculations to map energy barriers for competing pathways .

Q. What mechanistic insights explain the role of Lewis acids in chromenone functionalization?

Lewis acids (e.g., ZnCl₂, AlCl₃) facilitate Friedel-Crafts alkylation or Allan-Robinson cyclization:

  • Electrophilic activation : ZnCl₂ polarizes carbonyl groups, enhancing electrophilicity for nucleophilic attack .
  • Regioselectivity : Steric effects from substituents (e.g., 4-fluorophenyl) direct alkylation to the 6-position of the chromenone core .
  • Catalytic cycles : Monitor via in situ IR or 1H^1H-NMR to optimize catalyst loading (typically 10–20 mol%) .

Q. How can computational docking guide the design of 2-morpholinochromenone derivatives for kinase inhibition?

  • Target selection : Prioritize kinases with hydrophobic active sites (e.g., CDK2, EGFR) compatible with the chromenone scaffold .
  • Docking protocols : Use AutoDock Vina with AMBER force fields. Key interactions include:
    • Morpholino oxygen hydrogen-bonding with catalytic lysine residues.
    • Chromenone carbonyl coordinating Mg²⁺ ions in ATP-binding pockets .
  • Validation : Compare docking scores (ΔG < –8 kcal/mol) with IC₅₀ values from kinase assays .

Methodological Guidelines

  • Experimental design : Include control reactions (e.g., morpholino-free analogs) to isolate substituent effects .
  • Data contradiction analysis : Cross-validate HPLC, NMR, and crystallography results to distinguish synthetic byproducts from polymorphs .
  • Advanced instrumentation : Leverage HRMS for exact mass confirmation and differential scanning calorimetry (DSC) for stability profiling .

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